Product packaging for 6-(2-Aminopropyl)benzofuran Hydrochloride(Cat. No.:CAS No. 286834-84-2)

6-(2-Aminopropyl)benzofuran Hydrochloride

Cat. No.: B124897
CAS No.: 286834-84-2
M. Wt: 211.69 g/mol
InChI Key: APEWOTOLPKNSPE-UHFFFAOYSA-N
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Description

Contextualization within Novel Psychoactive Substances (NPS) Research

6-(2-Aminopropyl)benzofuran (B1241680), commonly known as 6-APB, is a synthetic compound that has been a subject of interest within the field of Novel Psychoactive Substances (NPS) research. nih.govnih.gov NPS are substances of abuse, either in a pure form or a preparation, that are not controlled by the 1961 Single Convention on Narcotic Drugs or the 1971 Convention on Psychotropic Substances, but which may pose a public health threat. nih.gov The emergence of benzofuran (B130515) derivatives like 6-APB on the recreational drug market in the late 2000s and early 2010s prompted significant attention from the scientific and regulatory communities. nih.govnih.gov These substances, often marketed as "research chemicals" or "legal highs," presented a challenge to public health and drug control policies due to their novel chemical structures and limited scientific data on their effects. wikipedia.orgrelease.org.uk

Research into 6-APB and related benzofurans is crucial for understanding their pharmacological and toxicological profiles, which is essential for informing public health responses, forensic analysis, and legislative actions. nih.govnih.gov The study of such compounds contributes to the broader understanding of structure-activity relationships among psychoactive substances and helps in the development of analytical methods for their detection in biological and seized samples. researchgate.net The so-called "benzofury" compounds, including 6-APB and its isomer 5-APB, gained notoriety for their stimulant-like properties, leading to their inclusion in NPS monitoring programs and research initiatives worldwide. nih.govdrugsandalcohol.ie

Historical Development and Research Rationale for 6-(2-Aminopropyl)benzofuran

The synthesis of 6-(2-aminopropyl)benzofuran was first reported in scientific literature as part of research aimed at developing selective 5-HT₂C receptor agonists. nih.gov A team of researchers led by David E. Nichols at Purdue University first synthesized 6-APB in 1993. psychonautwiki.org The primary rationale behind this research was to explore non-neurotoxic alternatives to 3,4-methylenedioxyamphetamine (MDA) and its derivatives, which were known to have potential for neurotoxicity. psychonautwiki.orgwikipedia.org The research investigated how the replacement of the methylenedioxy ring in MDA with a benzofuran ring would affect the compound's interaction with serotonergic systems. psychonautwiki.org

While the initial research was focused on its potential therapeutic applications, 6-APB did not see widespread human use until more than a decade later when it emerged on the recreational drug market. psychonautwiki.org Its appearance as an NPS, particularly in the UK under the name "Benzofury," spurred further research into its pharmacology, toxicology, and abuse potential to address the public health concerns arising from its non-medical use. drugsandalcohol.iepsychonautwiki.org

Classification and Structural Relationships within Phenethylamine (B48288) and Benzofuran Classes

6-(2-Aminopropyl)benzofuran (6-APB) is classified as a substituted benzofuran and a substituted phenethylamine. wikipedia.org Its chemical structure is analogous to that of MDA, a well-known phenethylamine, with the key difference being the substitution of the 3,4-methylenedioxyphenyl ring system of MDA with a benzofuran ring. nih.govwikipedia.orgwikipedia.org This structural modification places 6-APB within the amphetamine class of phenethylamines. nih.gov

The core of the 6-APB molecule is a phenethylamine skeleton, which is characterized by a phenyl ring attached to an amino group via an ethyl chain. psychonautwiki.org The fusion of an oxygen-containing furan (B31954) ring to the phenyl ring at specific positions creates the benzofuran moiety. psychonautwiki.org 6-APB is also the unsaturated benzofuran derivative of 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB). wikipedia.orgwikipedia.org The structural similarities and differences between 6-APB and related compounds like 5-APB, 5-MAPB, and MDA are crucial for understanding their pharmacological properties. psychonautwiki.org

Significance of the Benzofuran Scaffold in Medicinal Chemistry Research

The benzofuran scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. taylorandfrancis.comrsc.org This scaffold is found in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and antitumor properties. taylorandfrancis.comuq.edu.aunih.govsunderland.ac.uk The versatility of the benzofuran ring system makes it an attractive target for drug discovery and development. rsc.orgsunderland.ac.uk

In the context of psychoactive compounds, the incorporation of a benzofuran ring, as seen in 6-APB, was a strategic design choice to modulate the pharmacological properties of the parent phenethylamine structure. psychonautwiki.org Researchers have explored how modifications to the benzofuran scaffold can influence a compound's affinity and efficacy at various receptors and transporters in the central nervous system. nih.gov The study of benzofuran derivatives contributes to a deeper understanding of structure-activity relationships, which is fundamental to the design of new therapeutic agents with improved selectivity and safety profiles. uq.edu.aunih.govsunderland.ac.uk Clinically approved drugs containing the benzofuran scaffold further highlight its medicinal importance. uq.edu.aunih.govsunderland.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO B124897 6-(2-Aminopropyl)benzofuran Hydrochloride CAS No. 286834-84-2

Properties

IUPAC Name

1-(1-benzofuran-6-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-5,7-8H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEWOTOLPKNSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)C=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430784
Record name 1-(1-Benzofuran-6-yl)-2-propanamine hydrochloride (1:1)
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Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286834-84-2
Record name 6-(2-Aminopropyl)benzofuran hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Benzofuran-6-yl)-2-propanamine hydrochloride (1:1)
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Record name 286834-84-2
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Record name 6-APB HYDROCHLORIDE
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Synthetic Chemistry and Derivative Synthesis of 6 2 Aminopropyl Benzofuran

Established Synthetic Routes and Reaction Conditions

The construction of the 6-(2-aminopropyl)benzofuran (B1241680) molecule relies on the formation of the benzofuran (B130515) ring system, followed by the attachment and modification of the side chain. Several key synthetic approaches have been developed to achieve this.

Dehydrative Cyclization of o-Hydroxybenzyl Ketones

The dehydrative cyclization of α-phenoxy ketones is a fundamental method for constructing the benzofuran ring. This reaction is typically promoted by strong acids or dehydrating agents, such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which facilitates the intramolecular electrophilic aromatic substitution. researchgate.net This method allows for the synthesis of 3-substituted and 2,3-disubstituted benzofurans under relatively mild conditions from readily available phenols and α-bromo ketones. researchgate.net The reaction proceeds through the formation of an α-phenoxy ketone, which then undergoes cyclization to form the benzofuran ring. researchgate.net

Cyclization of Aryl Acetylenes via Transition-Metal Catalysis

Transition-metal catalysis has emerged as a powerful tool for the synthesis of benzofurans, offering high efficiency and functional group tolerance. nih.govelsevier.com Various transition metals, including palladium, copper, rhodium, and nickel, have been successfully employed to catalyze the cyclization of appropriately substituted aryl acetylenes. nih.govorganic-chemistry.org

A common strategy involves the Sonogashira coupling of a terminal alkyne with an iodophenol, followed by an intramolecular cyclization to form the benzofuran ring. nih.gov This can often be performed as a one-pot, multicatalytic process. acs.org For example, a palladium-catalyzed Sonogashira coupling followed by a copper-catalyzed intramolecular O-arylation provides a direct route to 2-arylbenzofurans. acs.org Rhodium-catalyzed reactions have also been utilized, for instance, in the chemodivergent generation of benzofuran skeletons from propargyl alcohols and substituted aryl boronic acids. nih.gov Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones represents another effective method for constructing the benzofuran core. organic-chemistry.org

Table 1: Transition Metals in Benzofuran Synthesis

Metal Catalyst Reaction Type Key Features
Palladium (Pd) Sonogashira coupling/cyclization Versatile, often used with a co-catalyst like copper. nih.gov
Copper (Cu) Intramolecular O-arylation Often used as a co-catalyst with palladium. nih.gov
Rhodium (Rh) Chemodivergent generation Can lead to diverse benzofuran structures. nih.gov
Nickel (Ni) Intramolecular nucleophilic addition Effective for the cyclization of aryl halides to aryl ketones. nih.govorganic-chemistry.org

Reductive Amination Strategies for Amine Formation

Once the benzofuran-2-propanone intermediate is synthesized, the final step to produce 6-(2-aminopropyl)benzofuran is typically achieved through reductive amination. southernforensic.orgresearchgate.net This is a versatile and widely used method for forming amines from carbonyl compounds. jocpr.comjocpr.com The reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for achieving selectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com For instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com It is also possible to perform sequential reductive aminations to introduce different substituents on the nitrogen atom. masterorganicchemistry.com

Synthesis of Positional Isomers and Related Analogs

The synthesis of positional isomers of 6-APB, such as 4-APB and 7-APB, allows for the exploration of structure-activity relationships and provides analytical standards for forensic and research purposes. southernforensic.orgresearchgate.netnih.gov

Synthesis of 4-(2-Aminopropyl)benzofuran (B12727005) and 7-(2-Aminopropyl)benzofuran (B12745585)

The synthesis of 4-(2-aminopropyl)benzofuran (4-APB) can be carried out in a similar fashion to 6-APB, starting from a different bromophenol isomer. southernforensic.orgresearchgate.net The general procedure involves the reflux of the appropriate bromophenol with bromoacetaldehyde (B98955) and sodium hydride to form a diethyl acetal, which is then cyclized using polyphosphoric acid to give a mixture of bromobenzofurans. southernforensic.orgresearchgate.net After separation, the desired bromobenzofuran isomer is converted to the corresponding 2-propanone, which is then subjected to reductive amination to yield the final product. southernforensic.orgresearchgate.net

The synthesis of 7-(2-aminopropyl)benzofuran (7-APB) often starts from a benzofuran carbaldehyde. southernforensic.orgresearchgate.net This aldehyde is converted to the corresponding benzonitrostyrene, which is then reduced, typically with a powerful reducing agent like lithium aluminum hydride (LAH), to furnish the desired amine. southernforensic.orgresearchgate.net Both 4-APB and 7-APB are typically converted to their hydrochloride salts for easier handling and purification. southernforensic.orgresearchgate.net

Table 2: Starting Materials for APB Isomer Synthesis

Target Compound Key Starting Material
4-(2-Aminopropyl)benzofuran 3-Bromophenol
6-(2-Aminopropyl)benzofuran 4-Bromophenol
7-(2-Aminopropyl)benzofuran 7-Benzofurancarbaldehyde

Synthesis of N-Methylated Analogs (e.g., 6-MAPB)

The N-methylated analog of 6-APB, known as 6-MAPB (1-(benzofuran-6-yl)-N-methylpropan-2-amine), has been a subject of study to understand the impact of N-alkylation on the pharmacological profile of aminopropylbenzofurans. nih.govresearchgate.net Scientific literature indicates that the synthesis of 6-MAPB and other N-methylated aminopropylbenzofurans has been performed following established chemical procedures. nih.govresearchgate.net

A common and logical synthetic route to 6-MAPB involves the N-methylation of the primary amine of 6-APB. This transformation can be achieved through various standard organic chemistry methods. One prevalent method is reductive amination. This process would typically involve reacting 6-APB with a one-carbon electrophile, such as formaldehyde (B43269), in the presence of a reducing agent. The initial reaction between the primary amine of 6-APB and formaldehyde forms a Schiff base (an imine), which is then reduced in situ to the secondary amine, yielding 6-MAPB.

Alternatively, 6-MAPB can be synthesized directly from the ketone precursor, 1-(1-benzofuran-6-yl)propan-2-one. nih.gov In this approach, the ketone undergoes reductive amination with methylamine (B109427). The ketone and methylamine condense to form an imine intermediate, which is then reduced to the final N-methylated amine product. This mirrors the synthesis of the primary amine, where ammonia (B1221849) is used instead of methylamine. mdma.ch

Metabolic studies in rats further support the relationship between these two compounds, showing that a primary metabolic pathway for 6-MAPB is N-demethylation back to 6-APB. researchgate.netorganic-chemistry.org This metabolic conversion underscores the close chemical link between the N-methylated analog and its primary amine precursor.

Investigation of Other Benzofuran Derivatives and Homologs for Research Purposes

Research into 6-APB has naturally led to the synthesis and investigation of a range of other benzofuran derivatives and homologs to explore structure-activity relationships (SAR). These investigations aim to understand how modifications to the benzofuran ring system and the aminopropyl side chain affect interaction with monoamine transporters and receptors. researchgate.net This research is crucial for developing a more nuanced understanding of the pharmacology of this class of compounds.

Positional isomers of 6-APB, such as 4-(2-aminopropyl)benzofuran (4-APB), 5-(2-aminopropyl)benzofuran (B1244649) (5-APB), and 7-(2-aminopropyl)benzofuran (7-APB), have been synthesized and characterized, often for forensic and comparative pharmacological purposes. nih.govresearchgate.net The synthesis of these isomers can be challenging, as it may involve the separation of isomeric intermediates, for instance, different bromobenzofuran isomers, followed by the elaboration of the aminopropyl side chain. nottingham.ac.uk

In addition to positional isomers, dihydrobenzofuran analogs, where the furan (B31954) ring is saturated, have been developed. These include 5-APDB (5-(2-aminopropyl)-2,3-dihydrobenzofuran) and 6-APDB (6-(2-aminopropyl)-2,3-dihydrobenzofuran), which were first synthesized in the early 1990s as part of research into non-neurotoxic analogs of 3,4-methylenedioxyamphetamine (MDA). researchgate.netwikipedia.org

More recent research has expanded to include derivatives with extended alkyl chains on the alpha-carbon of the side chain. The enantiomers of 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB) have been synthesized and studied to assess their properties as monoamine releasers. nih.gov

Pharmacological studies have revealed significant differences among these derivatives. For instance, while both 5-APB and 6-APB act as potent releasers at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), their potencies differ. researchgate.net The dihydrobenzofuran analogs, 5-APDB and 6-APDB, also exhibit distinct pharmacological profiles, with 5-APDB showing high selectivity for serotonin release, while 6-APDB has a more balanced effect on all three monoamine transporters. researchgate.netwikipedia.org The MABB derivatives have been shown to have stereospecific effects, with the (S)-isomers generally being more efficacious releasers at all three monoamine transporters compared to the (R)-isomers. nih.gov

These comparative studies highlight the chemical diversity within the aminopropylbenzofuran family and provide valuable insights into their structure-activity relationships.

Compound NameStructureKey Research Findings
4-(2-Aminopropyl)benzofuran (4-APB) Positional isomer of 6-APB.Synthesized for forensic and comparative purposes. researchgate.net
5-(2-Aminopropyl)benzofuran (5-APB) Positional isomer of 6-APB.Potent monoamine releaser at DAT, NET, and SERT. researchgate.net
7-(2-Aminopropyl)benzofuran (7-APB) Positional isomer of 6-APB.Synthesized for forensic and comparative purposes. researchgate.net
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) Dihydrogenated analog of 5-APB.Highly selective serotonin releasing agent. wikipedia.org
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB) Dihydrogenated analog of 6-APB.Balanced monoamine releaser, similar to MDA. researchgate.net
5-(2-Methylaminobutyl)benzofuran (5-MABB) Homolog of 5-MAPB with an extended alkyl chain.(S)-isomer is an efficacious releaser at SERT, NET, and DAT. nih.gov
6-(2-Methylaminobutyl)benzofuran (6-MABB) Homolog of 6-MAPB with an extended alkyl chain.(S)-isomer is an efficacious releaser at SERT, NET, and DAT. nih.gov

Analytical Methodologies for Identification and Quantification in Research Contexts

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the molecular structure and characteristics of 6-(2-aminopropyl)benzofuran (B1241680) hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of 6-APB. researchgate.nethyphadiscovery.com By analyzing the chemical shifts, splitting patterns, and coupling constants in ¹H and ¹³C NMR spectra, researchers can precisely map the atomic connectivity of the molecule.

In a typical analysis, the HCl salt of the compound is dissolved in a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal reference standard. southernforensic.orgswgdrug.org Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide further detailed information about the proton-proton and proton-carbon correlations within the molecule, confirming the substitution pattern of the benzofuran (B130515) ring and the position of the aminopropyl side chain. hyphadiscovery.comsouthernforensic.org For instance, the splitting patterns in the aromatic region of the ¹H NMR spectrum are indicative of a 3,4-substituted phenyl ring, and HMBC and HSQC spectra help to confirm that the substitution group is CH=CH-O. southernforensic.org The Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm the spatial orientation of the aliphatic group at the C-6 position of the benzofuran ring. southernforensic.org

Table 1: Representative ¹H and ¹³C NMR Data for 6-(2-aminopropyl)benzofuran

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-27.51 (d)145.2
H-36.72 (d)106.8
H-47.42 (s)125.0
H-57.14 (dd)119.8
H-77.74 (d)110.1
C-82.90 (m)40.5
H-8a/b3.25 (m)-
H-91.15 (d)22.5
C-1'-155.1
C-2'-128.9

Note: Data is illustrative and can vary based on the solvent and specific experimental conditions. The numbering of atoms may differ based on the source.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. southernforensic.org The IR spectrum of 6-APB HCl, typically obtained using an Attenuated Total Reflectance (ATR) accessory, displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. southernforensic.orgsouthernforensic.org

Key absorptions include those for the amine (N-H) stretching and bending vibrations, aromatic C-H stretching, C-C stretching within the aromatic ring, and the C-O-C stretching of the benzofuran moiety. libretexts.orgvscht.cz The presence of a sharp, intense peak in the carbonyl region (1670 to 1780 cm⁻¹) is absent, distinguishing it from carbonyl-containing compounds. openstax.org The region from 1500 cm⁻¹ to 3300 cm⁻¹ is particularly useful for identifying specific functional groups. openstax.org

Table 2: Characteristic IR Absorption Bands for 6-(2-aminopropyl)benzofuran Hydrochloride

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Amine (N-H)Stretching3200-3000
Aromatic C-HStretching3100-3000
Alkane C-HStretching3000-2850
C=C (Aromatic)Stretching1600-1585 and 1500-1400
C-O (Ether)Stretching1250-1000

Note: The exact positions of the absorption bands can be influenced by the sample preparation and physical state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. msu.edu A chromophore is the part of a molecule responsible for its color by absorbing light in the UV-visible region. youtube.com In 6-APB, the benzofuran ring system acts as the primary chromophore. basicmedicalkey.com

The UV spectrum of 6-APB hydrochloride in a solvent like methanol (B129727) typically exhibits absorption maxima (λmax) at specific wavelengths. swgdrug.org For 6-APB, these maxima are observed around 207, 246, 276, and 285 nm. caymanchem.com The position and intensity of these absorption bands are influenced by the electronic structure of the benzofuran ring and the auxochromic effect of the aminopropyl substituent. Conjugation of double bonds within the chromophore generally shifts the absorption maximum to longer wavelengths. msu.edu

Chromatographic Separation and Mass Spectrometric Detection

Chromatographic techniques coupled with mass spectrometry are essential for the separation and identification of 6-APB, especially in complex mixtures or when differentiating it from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and thermally stable compounds like 6-APB. uva.nl The sample, often after derivatization to improve volatility and chromatographic behavior, is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. uva.nl The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

A significant challenge in the analysis of aminopropylbenzofurans is the differentiation of positional isomers (e.g., 4-APB, 5-APB, and 7-APB), which often have very similar mass spectra. southernforensic.orguva.nl While the mass spectra of the isomers may be nearly identical, their separation can often be achieved by gas chromatography based on their different retention times. nih.govresearchgate.net

Under specific GC conditions, it has been shown that 5-APB and 6-APB can have virtually identical retention times, making their resolution difficult. southernforensic.org However, differentiation from 4-APB and 7-APB is often possible. southernforensic.org For instance, in one study, the retention times for the free bases on a DB-1 column were reported, showing a clear separation between some of the isomers. southernforensic.org Derivatization of the amine group, for example through heptafluorobutyrylation, can enhance the chromatographic separation of these isomers, allowing for their successful differentiation by GC-MS. nih.gov

Table 3: Illustrative GC Retention Times for APB Isomers (Free Base)

Compound Retention Time (minutes)
4-APB11.8
5-APB12.1
6-APB12.1
7-APB12.3

Note: Retention times are highly dependent on the specific GC column, temperature program, and other experimental parameters. The data presented is from a single study and may not be universally applicable. southernforensic.org

Derivatization Techniques (e.g., Heptafluorobutyrylation) for Enhanced Separation

In forensic and analytical chemistry, the unequivocal identification of structurally similar compounds, such as positional isomers, presents a significant challenge. Gas chromatography-mass spectrometry (GC-MS) is a staple technique, but isomers often exhibit very similar retention times and mass spectra, making differentiation difficult. southernforensic.org Derivatization is a chemical modification technique employed to enhance the analytical properties of a compound, improving its volatility, thermal stability, and, crucially, its chromatographic separation from similar structures.

For aminopropylbenzofuran isomers, derivatization with an acylating agent is a common strategy. Heptafluorobutyrylation, which involves reacting the primary amine group of 6-APB with heptafluorobutyric anhydride (B1165640) (HFBA), is one such effective technique. This process replaces the active hydrogen atoms on the amine with a bulky, fluorinated heptafluorobutyryl group. The resulting derivative is more volatile and can be more readily separated by gas chromatography.

Research has successfully demonstrated that the differentiation of 6-APB from its positional isomer, 5-APB, in urine samples can be achieved following solid-phase extraction and heptafluorobutyrylation. researchgate.netnih.govljmu.ac.uk The derivatized isomers exhibit distinct retention times on the GC column, allowing for their reliable separation and individual identification, which might not be possible with the underivatized parent compounds. researchgate.netnih.govljmu.ac.uk

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MSn) for Metabolite Analysis

Understanding the metabolic fate of a compound is crucial for toxicological and pharmacological assessment. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MSn) is a powerful analytical tool for identifying and structuring elucidating metabolites in complex biological matrices like urine and plasma. nih.govljmu.ac.uk This technique combines the superior separation capabilities of liquid chromatography with the high mass accuracy and multi-stage fragmentation (MSn) capabilities of a high-resolution mass spectrometer.

Studies on the metabolism of 6-APB have utilized LC-HR-MSn to identify its metabolites in rat urine and human liver preparations. researchgate.netnih.gov The high mass accuracy allows for the determination of the elemental composition of the parent drug and its metabolites, while the MSn fragmentation patterns provide structural information for identification. researchgate.net

The primary metabolic transformations for 6-APB involve enzymatic cleavage of the benzofuran ring. researchgate.net Key metabolic pathways include hydroxylation of the furan (B31954) ring, followed by ring cleavage. The resulting aldehyde intermediate can then be either oxidized to a carboxylic acid or reduced to an alcohol. researchgate.net The major metabolite of 6-APB identified through these studies is 4-carboxymethyl-3-hydroxy amphetamine. researchgate.netnih.govljmu.ac.uk

Table 1: Identified Metabolites of 6-(2-Aminopropyl)benzofuran (6-APB) in Rat Models Data sourced from Welter et al. (2015). researchgate.net

Metabolite NameMetabolic Pathway
4-carboxymethyl-3-hydroxy amphetamineHydroxylation, Ring Cleavage, Oxidation
4-hydroxyethyl-3-hydroxy amphetamineHydroxylation, Ring Cleavage, Reduction
4-dihydroxyethyl-3-hydroxy amphetamine glucuronideHydroxylation, Ring Cleavage, Reduction, Further Hydroxylation, Glucuronidation
Dihydro-6-APBHydrogenation
Hydroxy-6-APBHydroxylation

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

Tandem mass spectrometry (MS/MS or MS²) is an essential technique for distinguishing between isomers that may be inseparable by chromatography alone. nih.govlcms.cz In an MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), such as the protonated molecule of 6-APB, are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions produce a characteristic product ion spectrum, which serves as a structural fingerprint.

Positional isomers like 4-APB, 5-APB, 6-APB, and 7-APB have the same molecular weight and often produce very similar initial mass spectra. southernforensic.org However, the position of the aminopropyl side chain on the benzofuran ring influences how the molecule breaks apart upon fragmentation. chimicatechnoacta.ru These differences in fragmentation pathways lead to unique product ion spectra, allowing for unequivocal differentiation. For example, the relative abundances of specific fragment ions can differ significantly between isomers, providing a reliable basis for identification. nih.gov

Research has shown that while GC-MS analysis of underivatized 5-APB and 6-APB may not resolve them chromatographically, their fragmentation patterns can be used for differentiation. southernforensic.org Similarly, the MS² spectrum of underivatized 6-APB shows characteristic fragment ions, such as the benzofuranyl-methylium ion at m/z 131.0492, resulting from the cleavage of the bond between the alpha and beta carbons of the side chain. researchgate.net The presence and relative intensity of these fragments are used to confirm the specific isomeric structure.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. nih.govgiffordbioscience.comnih.gov These assays use a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The affinity is typically determined through two main types of experiments:

Saturation Assays: In these experiments, increasing concentrations of a radioligand are incubated with a fixed amount of receptor preparation (e.g., cell membranes) to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd). giffordbioscience.comrevvity.com The Kd value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, with a lower Kd indicating higher affinity. revvity.com

Competition Assays: These assays measure the ability of an unlabeled compound (the competitor, such as 6-APB) to displace a fixed concentration of a specific radioligand from its receptor. The results are used to calculate the inhibitory constant (Ki) of the competitor. The Ki is a measure of the compound's binding affinity for the receptor. giffordbioscience.comnih.gov

Studies have used such assays to characterize the interaction of 6-APB with monoamine transporters. By measuring the ability of 6-APB to promote the release of radiolabeled monoamines (e.g., [³H]dopamine) from synaptosomes, researchers can determine its potency (EC₅₀ value) as a releaser at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov These EC₅₀ values are indicative of the compound's functional affinity for these transporter proteins. nih.gov

Table 2: Potency of 6-APB as a Monoamine Releaser in Rat Brain Synaptosomes Data sourced from Gatch et al. (2020). nih.gov

TransporterRadiolabeled Substrate6-APB EC₅₀ (nM)
Dopamine Transporter (DAT)[³H]Dopamine10
Serotonin Transporter (SERT)[³H]5-HT36

Functional Assays for Receptor Activity Assessment (e.g., Intracellular Calcium Flux, cAMP Accumulation)

While binding assays measure affinity, functional assays measure the biological response that occurs after a compound binds to and activates a receptor. giffordbioscience.com They are essential for determining whether a compound is an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist. Two common functional assays for G-protein coupled receptors (GPCRs) are:

Intracellular Calcium (Ca²⁺) Flux Assays: These assays are used for GPCRs that couple to Gq/11 proteins. giffordbioscience.com Activation of these receptors stimulates phospholipase C (PLC), leading to the release of calcium from intracellular stores, such as the endoplasmic reticulum. bijutabazar.eu This transient increase in cytosolic calcium is measured using fluorescent dyes that bind to Ca²⁺. nih.gov

cAMP Accumulation Assays: This method is used for GPCRs coupled to Gs or Gi proteins. Gs activation stimulates adenylyl cyclase, increasing the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP), while Gi activation inhibits it. giffordbioscience.com The change in cAMP levels is then quantified, often using immunoassays.

Research indicates that 6-APB acts as an agonist at certain serotonin receptors, such as the 5-HT₂B receptor. researchgate.net The 5-HT₂ family of receptors, including 5-HT₂B, are known to couple to Gq/11 proteins and elicit their effects via the phosphoinositide-calcium signaling pathway. Therefore, a calcium flux assay would be an appropriate method to quantify the agonist activity of 6-APB at this receptor, where an increase in fluorescence would indicate receptor activation. nih.govnih.gov

Pharmacological Profile and Mechanism of Action in Preclinical Models

Monoamine Transporter Interactions

6-(2-Aminopropyl)benzofuran (B1241680) (6-APB) functions as a non-selective, substrate-type releasing agent and reuptake inhibitor at serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters. nih.govnih.gov In preclinical models utilizing rat brain synaptosomes, it has demonstrated nanomolar potencies for evoking transporter-mediated release. nih.govnih.gov

6-APB interacts with the serotonin transporter (SERT), functioning as both a reuptake inhibitor and a releasing agent. psychonautwiki.orgwikipedia.org Studies have reported its binding affinity (Ki) for SERT as 2698 nM. psychonautwiki.orgwikipedia.org As a releasing agent, its potency (EC50) for inducing serotonin release has been measured at 36 nM in rat brain synaptosomes. nih.govwikipedia.org Compared to other monoamine transporters, 6-APB shows a lower potency for inhibiting serotonin reuptake but is a potent releasing agent. nih.gov

The compound is an effective reuptake inhibitor and releasing agent at the norepinephrine transporter (NET). nih.govpsychonautwiki.org Research indicates a binding affinity (Ki) of 117 nM for NET. psychonautwiki.orgwikipedia.org In terms of promoting norepinephrine release, it displays high potency, with an EC50 value of 14 nM recorded in rat brain synaptosomes. wikipedia.org

At the dopamine transporter (DAT), 6-APB also demonstrates dual activity as a reuptake inhibitor and a releasing agent. nih.govpsychonautwiki.org Its binding affinity (Ki) for DAT has been determined to be 150 nM. psychonautwiki.orgwikipedia.org It is a particularly potent dopamine releasing agent, with a reported EC50 value of 10 nM in rat brain synaptosomes. nih.govwikipedia.org

Table 1: 6-APB Interaction with Monoamine Transporters

TransporterInteraction TypePotency ValueReference
SERTReuptake Inhibition (Ki)2698 nM psychonautwiki.orgwikipedia.org
Release (EC50)36 nM nih.govwikipedia.org
NETReuptake Inhibition (Ki)117 nM psychonautwiki.orgwikipedia.org
Release (EC50)14 nM wikipedia.org
DATReuptake Inhibition (Ki)150 nM psychonautwiki.orgwikipedia.org
Release (EC50)10 nM nih.govwikipedia.org

In preclinical studies, 6-APB and other benzofurans have been shown to be more potent than 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) at inducing monoamine release. nih.govnih.gov Specifically, benzofurans were found to be at least three-fold more potent than MDA and MDMA at stimulating transporter-mediated release. nih.govnih.govresearchgate.net

At the dopamine transporter, 6-APB (EC50 = 10 nM) was ten-fold more potent than MDA (EC50 = 106 nM). nih.gov For the serotonin transporter, 6-APB (EC50 = 36 nM) was approximately 4.5 times more potent than MDA (EC50 = 161 nM). nih.gov This enhanced potency suggests a more pronounced interaction with these transporters compared to its amphetamine analogues. nih.govnih.gov

Table 2: Comparative Potency (EC50) for Monoamine Release (nM)

CompoundDATSERTReference
6-APB1036 nih.govwikipedia.org
MDA106161 nih.gov

G-Protein Coupled Receptor (GPCR) and Other Receptor Binding Profiles

Beyond its primary action at monoamine transporters, 6-APB displays significant activity at certain G-protein coupled receptors, most notably the serotonin 5-HT2B receptor. psychonautwiki.orgwikipedia.org

6-APB is a potent and high-efficacy agonist of the serotonin 5-HT2B receptor, with a reported binding affinity (Ki) of 3.7 nM. psychonautwiki.orgwikipedia.org This affinity is higher than for any of its other known molecular targets. wikipedia.org Unlike MDMA, 6-APB demonstrates significant selectivity, showing a 100-fold higher affinity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C receptors. psychonautwiki.orgwikipedia.org While it is a potent agonist at the 5-HT2B receptor, it acts as only a low-potency partial agonist at the 5-HT2A receptor. wikipedia.orgnih.gov

The 5-HT2B receptor is involved in the modulation of the serotonergic system. reprocell.com In the central nervous system, these receptors function as autoreceptors on serotonin neurons, where they can interfere with the serotonin transporter (SERT) system. reprocell.com The potent agonism of 6-APB at this receptor is a distinguishing feature of its pharmacological profile. psychonautwiki.orgwikipedia.org

Table 3: 6-APB Serotonin Receptor Binding Profile

ReceptorAffinity (Ki)Functional ActivityReference
5-HT2B3.7 nMPotent Agonist psychonautwiki.orgwikipedia.org
5-HT2C270 nMAgonist wikipedia.org
5-HT2A-Low-Potency Partial Agonist wikipedia.orgnih.gov
5-HT1A1500 nM- wikipedia.org

Compound Names

AbbreviationFull Chemical Name
6-APB6-(2-Aminopropyl)benzofuran
MDMA3,4-Methylenedioxymethamphetamine
MDA3,4-Methylenedioxyamphetamine
SERTSerotonin Transporter
NETNorepinephrine Transporter
DATDopamine Transporter
5-HT5-Hydroxytryptamine (Serotonin)

Serotonin 5-HT2A and 5-HT2C Receptor Interactions

6-(2-Aminopropyl)benzofuran (6-APB) demonstrates notable interactions with serotonin 5-HT2A and 5-HT2C receptors, which are critical components of the serotonergic system involved in a wide array of physiological and cognitive processes. Research has characterized 6-APB as a partial agonist at the serotonin 5-HT2A receptor. wikipedia.org In functional assays, its efficacy at this receptor is moderate, with a reported maximal efficacy (Emax) of 43% and a half-maximal effective concentration (EC50) of 5,900 nM. wikipedia.org

In addition to its activity at the 5-HT2A receptor, 6-APB exhibits a binding affinity for the serotonin 5-HT2C receptor, with a reported inhibition constant (Ki) of 270 nM. wikipedia.org Some studies have also described it as an agonist at the 5-HT2C receptor. wikipedia.org It is important to note, however, that the compound displays a marked selectivity for the 5-HT2B receptor, with an affinity that is approximately 100-fold greater than for the 5-HT2A and 5-HT2C subtypes. wikipedia.org Broader studies on benzofurans corroborate these findings, generally classifying them as partial agonists at the 5-HT2A receptor. nih.govnih.gov The interaction of 6-APB with these specific 5-HT2 receptor subtypes is a key aspect of its pharmacological signature. nih.govresearchgate.netresearchgate.net

6-APB Interaction with Serotonin 5-HT2A and 5-HT2C Receptors

ReceptorParameterValueReference
Serotonin 5-HT2AActivityPartial Agonist wikipedia.org
Serotonin 5-HT2AEC505,900 nM wikipedia.org
Serotonin 5-HT2AEmax43% wikipedia.org
Serotonin 5-HT2CAffinity (Ki)270 nM wikipedia.org
Serotonin 5-HT2CActivityAgonist wikipedia.org

Alpha-2C Adrenergic Receptor (α2C-AR) Affinity

6-APB Affinity for Alpha-2C Adrenergic Receptor

ReceptorParameterValueReference
α2C-Adrenergic ReceptorAffinity (Ki)45 nM wikipedia.org

Trace Amine-Associated Receptor 1 (TAAR1) Agonism/Partial Agonism

6-APB has been identified as a ligand for the Trace Amine-Associated Receptor 1 (TAAR1), a receptor that modulates monoaminergic neurotransmission. wikipedia.org Investigations into the pharmacology of benzofurans have consistently shown that these compounds, including 6-APB, interact with TAAR1. nih.govnih.gov The nature of this interaction has been described as agonism or partial agonism at rat, mouse, and human variants of the receptor. nih.govresearchgate.net This activity is significant because TAAR1 activation can influence the activity of dopamine, norepinephrine, and serotonin systems, suggesting a mechanism through which 6-APB can exert broad effects on monoaminergic signaling. researchgate.net

Neurochemical Effects in Animal Models

Impact on Extracellular Dopamine and Serotonin Levels (e.g., Microdialysis Studies in Rodents)

Preclinical studies in animal models, particularly microdialysis experiments in rodents, have provided direct evidence of 6-APB's profound impact on extracellular monoamine concentrations. The compound is characterized as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and reuptake inhibitor (SNDRI). wikipedia.org

In vitro studies using rat brain synaptosomes have quantified its potency as a releaser, demonstrating half-maximal effective concentration (EC50) values of 10 nM for dopamine, 14 nM for norepinephrine, and 36 nM for serotonin. wikipedia.orgnih.gov As a reuptake inhibitor, it displays inhibition constants (Ki) of 150 nM at the dopamine transporter (DAT), 117 nM at the norepinephrine transporter (NET), and 2,698 nM at the serotonin transporter (SERT). wikipedia.org

In vivo microdialysis studies in the nucleus accumbens of conscious rats have confirmed these effects. Intravenous administration of 6-APB resulted in dose-dependent increases in extracellular levels of both dopamine and serotonin. nih.govnih.govresearchgate.netrti.org Notably, these studies revealed that 6-APB is more potent than the classic phenethylamine (B48288) compound 3,4-methylenedioxyamphetamine (MDA) in eliciting these neurochemical changes. nih.govresearchgate.netrti.org The robust elevation of dopamine in the nucleus accumbens is thought to be a contributing factor to the compound's observed effects on locomotor activity in animal models. nih.gov

Neurochemical Profile of 6-APB in Preclinical Models

MechanismTargetParameterValue (nM)Reference
Monoamine ReleaseDopamineEC5010 wikipedia.orgnih.gov
NorepinephrineEC5014 wikipedia.org
SerotoninEC5036 wikipedia.orgnih.gov
Monoamine Reuptake InhibitionDopamine Transporter (DAT)Ki150 wikipedia.org
Norepinephrine Transporter (NET)Ki117 wikipedia.org
Serotonin Transporter (SERT)Ki2,698 wikipedia.org

Implications of Pharmacological Profile for Research into Neurotransmission Systems

The distinct pharmacological profile of 6-APB holds significant implications for research into the complex mechanisms of neurotransmission. As a potent monoamine releasing agent that is more powerful than MDA, it serves as a valuable pharmacological tool for investigating the structure-activity relationships of benzofuran (B130515) derivatives in comparison to traditional phenethylamines. nih.govnih.gov Its ability to robustly increase synaptic concentrations of dopamine and serotonin allows for detailed studies of the downstream effects of such neurochemical changes. nih.gov

Metabolic Fate and Biotransformation Studies

Phase I Metabolic Pathways

Phase I metabolism of 6-APB predominantly involves modification of its chemical structure through oxidation, reduction, and hydrolysis reactions. The initial and most significant step in the Phase I metabolism of 6-APB is the enzymatic cleavage of the benzofuran (B130515) ring system researchgate.net.

The metabolic cascade of 6-APB is initiated by the hydroxylation of the furan (B31954) ring, a critical step that precedes ring opening researchgate.net. This hydroxylation event is a key transformation that prepares the molecule for further breakdown.

Following hydroxylation, the furan ring of 6-APB undergoes cleavage researchgate.net. This ring-opening step results in the formation of an unsaturated aldehyde intermediate. This reactive aldehyde is then subjected to further metabolic modifications, leading to a diversification of metabolites researchgate.net.

The aldehyde intermediate formed from the furan ring cleavage can follow two main pathways:

Oxidation: The aldehyde can be oxidized to form a carboxylic acid derivative. This pathway leads to the formation of what has been identified as the main metabolite of 6-APB researchgate.netnih.gov.

Reduction: Alternatively, the aldehyde can be reduced to an alcohol. This alcohol metabolite can then undergo further hydroxylation, creating a dihydroxy metabolite researchgate.net.

In addition to the modifications following ring cleavage, other minor Phase I metabolic pathways for 6-APB include deamination of the aminopropyl side chain researchgate.net.

Phase II Metabolic Pathways (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination. For 6-APB, the primary Phase II pathway is glucuronidation researchgate.net. The hydroxyl and carboxylic acid groups introduced during Phase I metabolism serve as sites for the attachment of glucuronic acid. This results in the formation of glucuronide conjugates of the alcohol, carboxylic acid, and dihydroxy metabolites researchgate.net.

Identification of Key Metabolites in Preclinical Species (e.g., Rat Urine, Human Liver Preparations)

Metabolic studies of 6-APB have been conducted using rat urine and human liver preparations, leading to the identification of several key metabolites researchgate.netnih.gov. The principal metabolite found in these preclinical models is 4-carboxymethyl-3-hydroxy amphetamine, which results from the furan ring cleavage followed by oxidation researchgate.netnih.gov.

Below is a table summarizing the key metabolites of 6-APB identified in these studies.

Metabolite NameMetabolic PathwayPreclinical Model
4-carboxymethyl-3-hydroxy amphetamineFuran Ring Cleavage, OxidationRat Urine, Human Liver Preparations
Alcohol derivative (from aldehyde reduction)Furan Ring Cleavage, ReductionRat Urine
Dihydroxy metaboliteFuran Ring Cleavage, Reduction, HydroxylationRat Urine
Glucuronide conjugatesGlucuronidation of Phase I metabolitesRat Urine

Cytochrome P450 (CYP) Isoenzyme Involvement in Metabolism (e.g., CYP1A2, CYP2D6, CYP3A4)

The metabolism of 6-APB is mediated by the Cytochrome P450 (CYP) enzyme system. While direct studies on 6-APB are limited, the metabolic pathways of the closely related compound, N-methyl-6-(2-aminopropyl)benzofuran (6-MAPB), provide significant insights. The predominant initial metabolic step for 6-MAPB is N-demethylation to form 6-APB researchgate.net. The CYP isoenzymes responsible for this conversion have been identified as CYP1A2, CYP2D6, and CYP3A4 researchgate.netnih.gov. This indicates that these same enzymes are likely involved in the subsequent metabolism of 6-APB.

The following table outlines the CYP isoenzymes implicated in the metabolism of compounds structurally related to 6-APB, suggesting their probable role in 6-APB's biotransformation.

CYP IsoenzymeImplicated RoleEvidence
CYP1A2 N-demethylation of 6-MAPB to 6-APBIdentified in in-vitro studies with 6-MAPB researchgate.netnih.gov
CYP2D6 N-demethylation of 6-MAPB to 6-APBIdentified in in-vitro studies with 6-MAPB researchgate.netnih.gov
CYP3A4 N-demethylation of 6-MAPB to 6-APBIdentified in in-vitro studies with 6-MAPB researchgate.netnih.gov

Comparative Metabolic Profiling with Positional Isomers and Analogs

The metabolic fate of 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) is significantly influenced by the position of the aminopropyl group on the benzofuran ring system. Comparative studies with its positional isomers, particularly 5-(2-aminopropyl)benzofuran (B1244649) (5-APB), and N-alkylated analogs reveal distinct differences and similarities in their biotransformation pathways. These investigations are crucial for differentiating between the isomers in toxicological screenings. nih.govresearchgate.netresearchgate.net

Primary Metabolic Pathways:

The metabolism of both 6-APB and 5-APB isomers primarily involves Phase I reactions, including hydroxylation of the furan ring, followed by enzymatic cleavage of the ring. researchgate.netmdpi.com This cleavage results in an unsaturated aldehyde intermediate, which is then either oxidized to a carboxylic acid or reduced to an alcohol. researchgate.netmdpi.com These metabolites can then undergo Phase II conjugation, typically glucuronidation. researchgate.netmdpi.com For N-methylated analogs like 5-MAPB and 6-MAPB, N-demethylation is a predominant initial metabolic step. nih.govresearchgate.netresearchgate.net

Key Comparative Findings:

Main Metabolites: The most significant difference lies in the major metabolites produced. The primary metabolite of 6-APB is 4-carboxymethyl-3-hydroxy amphetamine. nih.govresearchgate.netresearchgate.net In contrast, the main metabolite of 5-APB is 3-carboxymethyl-4-hydroxy amphetamine. researchgate.net This structural variance is a direct consequence of the initial aminopropyl group position.

N-Demethylation: For the N-methylated analogs, N-demethylation to their respective primary amines (6-MAPB to 6-APB and 5-MAPB to 5-APB) is a major pathway. researchgate.net In the case of 6-MAPB, the key cytochrome P450 (CYP) isoenzymes involved in this N-demethylation are CYP1A2, CYP2D6, and CYP3A4. nih.govresearchgate.netresearchgate.net

Isomer-Specific Metabolites: Studies have shown slight but notable differences in the range of metabolites formed. Dihydroxy metabolites were identified for the 5-isomers (5-APB and 5-MAPB) but were not detected for the 6-isomers. researchgate.net Conversely, dihydro-6-MAPB and the glucuronide of 4-dihydroxyethyl-3-hydroxy amphetamine were metabolites observed specifically for the 6-isomers. researchgate.net

Predominant Pathways: For 6-APB, the most critical metabolic step is the enzymatic cleavage of the benzofuran ring. researchgate.net For its N-methylated analog, 6-MAPB, N-demethylation is the predominant initial transformation. researchgate.net

These metabolic distinctions are essential for the development of reliable analytical methods to identify the specific isomer consumed, which is critical in clinical and forensic toxicology. researchgate.net Differentiation in urine samples has been successfully achieved by leveraging these metabolic differences, often requiring gas chromatography-mass spectrometry (GC-MS) analysis after derivatization. nih.govresearchgate.net

Interactive Data Tables

Below are tables summarizing the comparative metabolic profiles of 6-APB and its related isomers and analogs.

Table 1: Comparative Phase I Metabolism of 6-APB and 5-APB
Parent CompoundPrimary Metabolic PathwaysMajor Identified Metabolite
6-(2-Aminopropyl)benzofuran (6-APB)Furan ring hydroxylation, enzymatic ring cleavage, oxidation/reduction4-carboxymethyl-3-hydroxy amphetamine nih.govresearchgate.netresearchgate.net
5-(2-Aminopropyl)benzofuran (5-APB)Furan ring hydroxylation, enzymatic ring cleavage, oxidation/reduction, dihydroxylation researchgate.netmdpi.com3-carboxymethyl-4-hydroxy amphetamine researchgate.net
Table 2: Comparative Phase I Metabolism of N-Methylated Analogs
Parent CompoundPrimary Metabolic PathwaysMajor Identified Metabolites
N-methyl-6-(2-aminopropyl)benzofuran (6-MAPB)N-demethylation, benzofuran ring cleavage, hydrogenation6-APB (N-demethyl), 4-carboxymethyl-3-hydroxy methamphetamine nih.govresearchgate.netresearchgate.net
N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB)N-demethylation, benzofuran ring cleavage, dihydroxylation5-APB (N-demethyl), 3-carboxymethyl-4-hydroxy methamphetamine researchgate.net

Advanced Research Applications and Methodological Considerations

Utility in Comparative Pharmacology Research of Psychoactive Substances

Research has demonstrated that benzofuran (B130515) derivatives, including 6-APB, are generally more potent than MDA both in vitro and in vivo. nih.govnih.gov This increased potency is observed in their interactions with monoamine transporters, where 6-APB exhibits a higher affinity and efficacy as a releaser of dopamine (B1211576) and serotonin (B10506) compared to MDA. nih.govnih.gov These comparative studies are crucial for understanding the nuances of how slight molecular modifications can dramatically alter the pharmacological and toxicological profiles of psychoactive compounds. The use of 6-APB in such research helps to build a more comprehensive understanding of the mechanisms underlying the effects of empathogenic and stimulant drugs. nih.gov

Interactive Data Table: Comparative Potency of 6-APB and MDA at Monoamine Transporters

CompoundTransporterEC50 (nM) for ReleasePotency vs. MDA
6-APB DAT10~10-fold more potent
MDA DAT106-
6-APB SERT36~4.5-fold more potent
MDA SERT162-
6-APB NET-~2-3-fold more potent
MDA NET--

EC50 (half-maximal effective concentration) values represent the concentration of the drug that induces a response halfway between the baseline and maximum. A lower EC50 value indicates a higher potency. Data sourced from in vitro studies on rat brain synaptosomes. nih.govnih.gov

Application in Studies of Neurobiological Systems (e.g., Monoamine Systems)

6-APB is extensively used as a pharmacological tool to probe the function of monoamine neurotransmitter systems, including the dopamine (DA), norepinephrine (B1679862) (NE), and serotonin (5-HT) systems. nih.govnih.gov Research has established that 6-APB acts as a potent substrate-type releaser at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.govnih.gov This means it not only blocks the reuptake of these neurotransmitters but also promotes their release from the presynaptic neuron into the synapse.

In vivo microdialysis studies in rats have shown that administration of 6-APB leads to significant, dose-related increases in extracellular levels of both dopamine and serotonin in the brain. nih.govnih.gov Notably, these studies have demonstrated that 6-APB is more potent than MDA in producing these effects. nih.govnih.gov For instance, a low dose of 6-APB can induce a significant elevation in dopamine levels, a feat not observed with a comparable dose of MDA. nih.gov This potent, non-selective releasing action on all three major monoamine systems makes 6-APB a useful compound for investigating the integrated roles of these neurotransmitters in various physiological and behavioral processes. nih.gov

Use as a Reference Compound in Forensic Toxicology and Analytical Chemistry Method Development

In the fields of forensic toxicology and analytical chemistry, 6-(2-Aminopropyl)benzofuran (B1241680) hydrochloride is utilized as a certified reference material. nih.govoup.comresearchgate.net The availability of a well-characterized standard is essential for the development, validation, and quality control of analytical methods designed to detect and quantify 6-APB in biological samples and seized materials. oup.comresearchgate.netoup.com Forensic laboratories rely on these reference standards to confirm the identity of suspected 6-APB in drug exhibits and to accurately measure its concentration in cases of intoxication or fatality. oup.comresearchgate.net

The development of robust analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of 6-APB and its metabolites has been crucial. researchgate.netnih.gov These methods require pure, certified reference standards for calibration and validation to ensure the accuracy and reliability of the results. researchgate.net The validation of these analytical methods typically includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and selectivity, all of which are dependent on the availability of a reliable reference compound. oup.comresearchgate.net

Considerations for In Vitro Assay Design and Validation for 6-(2-Aminopropyl)benzofuran

When designing and validating in vitro assays for 6-APB, several key factors must be considered to ensure the relevance and reliability of the findings. The choice of the in vitro model is critical. Studies on the hepatotoxicity of 6-APB have utilized various cell lines, including human hepatoma HepaRG cells, HepG2 cells, and primary rat hepatocytes. nih.govresearchgate.netup.pt Primary hepatocytes are often considered the most sensitive and relevant model for studying metabolism-related toxicity as they retain a higher degree of metabolic competence compared to immortalized cell lines. nih.govsiesascs.edu.in

A crucial aspect of in vitro assay design for 6-APB is the consideration of its metabolism. Studies have shown that the metabolism of 6-APB, particularly by cytochrome P450 (CYP) enzymes such as CYP3A4, plays a significant role in its toxic effects. nih.govnih.gov Therefore, in vitro systems used to assess the toxicity of 6-APB should ideally possess metabolic capabilities that mimic the in vivo situation. Co-incubation with CYP450 inhibitors can be employed to elucidate the role of specific enzymes in the bioactivation and detoxification of the compound. nih.gov

Validation of in vitro assays for 6-APB should follow established guidelines, including assessing the method's reproducibility, accuracy, and predictability for the endpoint of interest. researchgate.net For assays investigating the interaction of 6-APB with monoamine transporters, validation would involve using cells expressing the specific transporters (e.g., HEK-293 cells transfected with human DAT, NET, or SERT) and comparing the results with known substrates and inhibitors. nih.gov

Behavioral Phenotyping in Animal Models for Mechanism Elucidation

Behavioral phenotyping in animal models, primarily rodents, is a critical tool for elucidating the mechanisms of action of 6-APB. nih.govnih.gov These studies allow researchers to correlate the neurochemical effects of the compound with observable behaviors. A common behavioral paradigm used to assess the stimulant properties of 6-APB is the measurement of locomotor activity. nih.govresearchgate.net

Studies have consistently shown that 6-APB induces profound behavioral activation characterized by a significant increase in forward locomotion in rats. nih.govnih.gov This hyperlocomotor effect is dose-dependent and sustained, lasting for at least two hours post-administration. nih.gov Comparative studies have revealed that 6-APB produces a more robust stimulant effect at lower doses compared to MDA. researchgate.net This heightened locomotor activity is thought to be linked to the compound's potent ability to increase extracellular dopamine levels in brain regions associated with motor control and reward, such as the nucleus accumbens. nih.govnih.gov By combining behavioral observations with neurochemical measurements, researchers can gain a more complete understanding of how 6-APB's interaction with monoamine systems translates into its characteristic psychoactive effects.

Interactive Data Table: Behavioral Effects of 6-APB in Rodents

Animal ModelBehavioral TestKey FindingsReference
Rat Locomotor ActivityProfound, dose-related increase in forward locomotion lasting at least 2 hours. More potent than MDA. nih.govnih.gov
Rat Drug DiscriminationFully substitutes for MDMA, indicating similar subjective effects. researchgate.net

Potential for Investigating Serotonin Receptor-Mediated Biological Responses (e.g., Antiepileptic Activity in Zebrafish Models)

Recent research has highlighted the potential of 6-APB as a tool for investigating serotonin receptor-mediated biological responses, including its potential antiepileptic activity. nih.gov A study utilizing a zebrafish model of Dravet syndrome, a severe form of childhood epilepsy, found that 6-APB, a known 5-HT2B receptor agonist, suppressed convulsive swim behaviors in a concentration-dependent manner. nih.gov This finding is significant as it suggests that modulation of the 5-HT2B receptor may be a viable therapeutic strategy for certain types of epilepsy.

The zebrafish seizure model offers a high-throughput platform for screening compounds for anticonvulsant activity. nih.govnih.govacs.orgyoutube.com The observation that 6-APB exhibits antiseizure effects in this model opens up new avenues for research into the role of specific serotonin receptor subtypes in epilepsy. nih.govacs.orgacs.org While 6-APB itself may not be a therapeutic candidate due to its other psychoactive effects and potential for cardiotoxicity with long-term use, it serves as a valuable pharmacological probe to explore the therapeutic potential of more selective 5-HT2B receptor agonists for the treatment of epilepsy. nih.govnih.govwikipedia.orgpsychonautwiki.org Further research using 6-APB in such models could help to delineate the precise mechanisms by which serotonin receptor activation modulates neuronal excitability and seizure susceptibility. nih.govnih.govfrontiersin.org

Q & A

Q. How can conflicting reports on metabolic pathways be resolved?

  • Methodological Answer : Conduct hepatocyte incubation studies with LC-HRMS to identify phase I/II metabolites. Use recombinant human CYP isoforms (e.g., CYP2D6, CYP3A4) to delineate enzymatic contributions. Cross-validate with in silico tools (e.g., MetaSite) to predict metabolic hotspots .

Data Contradiction Analysis

Q. How should researchers interpret variability in reported receptor affinity data?

  • Methodological Answer : Variability may arise from differences in assay conditions (e.g., cell line, incubation time). Standardize protocols using reference agonists/antagonists (e.g., DOI for 5-HT2A) and report normalized Emax/EC50 values. Perform meta-analyses to identify outliers and validate with orthogonal assays (e.g., β-arrestin recruitment) .

Q. What analytical challenges exist in quantifying this compound in biological matrices, and how can they be mitigated?

  • Methodological Answer : Matrix interference (e.g., plasma proteins) can reduce recovery. Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) and quantify via LC-MS/MS with deuterated internal standards (e.g., 6-APB-d8). Optimize MRM transitions (e.g., m/z 212.1 → 155.0 for quantification) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.